molecular formula C18H9Cl2F3N4OS B13822577 3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B13822577
M. Wt: 457.3 g/mol
InChI Key: XJCRCEPRFNLXGF-UHFFFAOYSA-N
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Description

3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including chloro, thiophene, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.

    Cyclization reactions: These reactions are used to form the pyrazolo[1,5-a]pyrimidine ring system, a key structural component of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch reactors: Used for controlled synthesis of intermediate compounds.

    Continuous flow reactors: Employed for efficient and scalable production of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The chloro and thiophene groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Nucleophiles: Such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-chlorophenyl)-4-methoxybenzamide: Shares structural similarities but differs in the presence of a methoxy group instead of a thiophene and trifluoromethyl group.

    3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide: Similar structure with a different substitution pattern on the phenyl ring.

Uniqueness

3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combination of functional groups, which contribute to its distinct chemical properties and potential applications. The presence of the pyrazolo[1,5-a]pyrimidine ring system, along with the chloro, thiophene, and trifluoromethyl groups, sets it apart from other similar compounds.

Properties

Molecular Formula

C18H9Cl2F3N4OS

Molecular Weight

457.3 g/mol

IUPAC Name

3-chloro-N-(4-chlorophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H9Cl2F3N4OS/c19-9-3-5-10(6-4-9)24-17(28)15-14(20)16-25-11(12-2-1-7-29-12)8-13(18(21,22)23)27(16)26-15/h1-8H,(H,24,28)

InChI Key

XJCRCEPRFNLXGF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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